

# ASN-001 adverse events and management in clinical trials

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## Compound of Interest

Compound Name: ASN-001

Cat. No.: B2857661

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## ASN-001 Clinical Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the adverse events and their management as observed in clinical trials of **ASN-001**.

## Frequently Asked Questions (FAQs)

Q1: What is **ASN-001** and what is its mechanism of action?

A1: **ASN-001** is a novel, non-steroidal, potent, and selective inhibitor of CYP17 lyase. Its mechanism of action is centered on the selective inhibition of testosterone synthesis over cortisol synthesis in the adrenal glands. This selectivity is significant as it may reduce the need for co-administration of prednisone, which is often required with other CYP17 inhibitors to manage cortisol deficiency.

Q2: What are the most commonly reported adverse events associated with **ASN-001** in clinical trials?

A2: The majority of drug-related adverse events reported in the Phase 1/2 clinical trial (NCT02349139) were Grade 1 or 2. These include fatigue, nausea, dizziness, constipation, myalgia, anorexia, flushing, hot flashes, and presyncope.

Q3: Have any serious adverse events been observed with **ASN-001**?

A3: In the clinical trial, at a dose of 400mg, a reversible Grade 3 elevation of ALT/AST (liver enzymes) was observed in two patients. Importantly, these events were asymptomatic and resolved after reducing the dose to 300mg, with no recurrence upon retreatment at the lower dose. No instances of mineralocorticoid excess were reported.

Q4: Is co-administration of prednisone necessary with **ASN-001**?

A4: A key finding from the clinical trials is that **ASN-001** was administered without prednisone, and no mineralocorticoid excess was reported. This suggests that the selective action of **ASN-001** may obviate the need for prednisone co-administration.

## Troubleshooting Guide: Management of Adverse Events

This guide provides strategies for managing potential adverse events that may be encountered during clinical experiments with **ASN-001**.

Adverse Event	Grade	Recommended Management Strategy
Fatigue	1/2	- Encourage patients to maintain a regular sleep schedule.- Advise light to moderate physical activity as tolerated.- Ensure adequate hydration and nutrition.
Nausea	1/2	- Administer ASN-001 with a light meal if not contraindicated by the protocol.- Consider prophylactic antiemetic medication for patients with a history of nausea.- Advise patients to eat small, frequent meals and avoid greasy or spicy foods.
Dizziness	1/2	- Advise patients to rise slowly from a sitting or lying position.- Ensure adequate hydration.- Caution patients about operating heavy machinery or driving if dizziness is persistent.
Constipation	1/2	- Recommend increasing dietary fiber and fluid intake.- Encourage regular physical activity.- Consider a mild laxative if lifestyle modifications are insufficient.
Elevated ALT/AST	3	- Immediately pause ASN-001 administration.- Monitor liver function tests frequently until they return to baseline.- If retreatment is considered, it

should be at a reduced dose  
(e.g., 300mg) with close  
monitoring of liver enzymes.

## Data Presentation: Summary of Adverse Events

While a detailed quantitative breakdown of adverse events by dose level from a full clinical trial publication is not yet available in the public domain, the following table summarizes the reported adverse events from the NCT02349139 trial abstracts.

Adverse Event	Reported Grades	Notes
Fatigue	1/2	Commonly observed
Nausea	1/2	Commonly observed
Dizziness	1/2	Commonly observed
Constipation	1/2	Reported
Myalgia	1/2	Reported
Anorexia	1/2	Reported
Flushing	1/2	Reported
Hot Flashes	1/2	Reported
Presyncope	1/2	Reported
Elevated ALT/AST	3	Observed at 400mg dose; reversible upon dose reduction

## Experimental Protocols

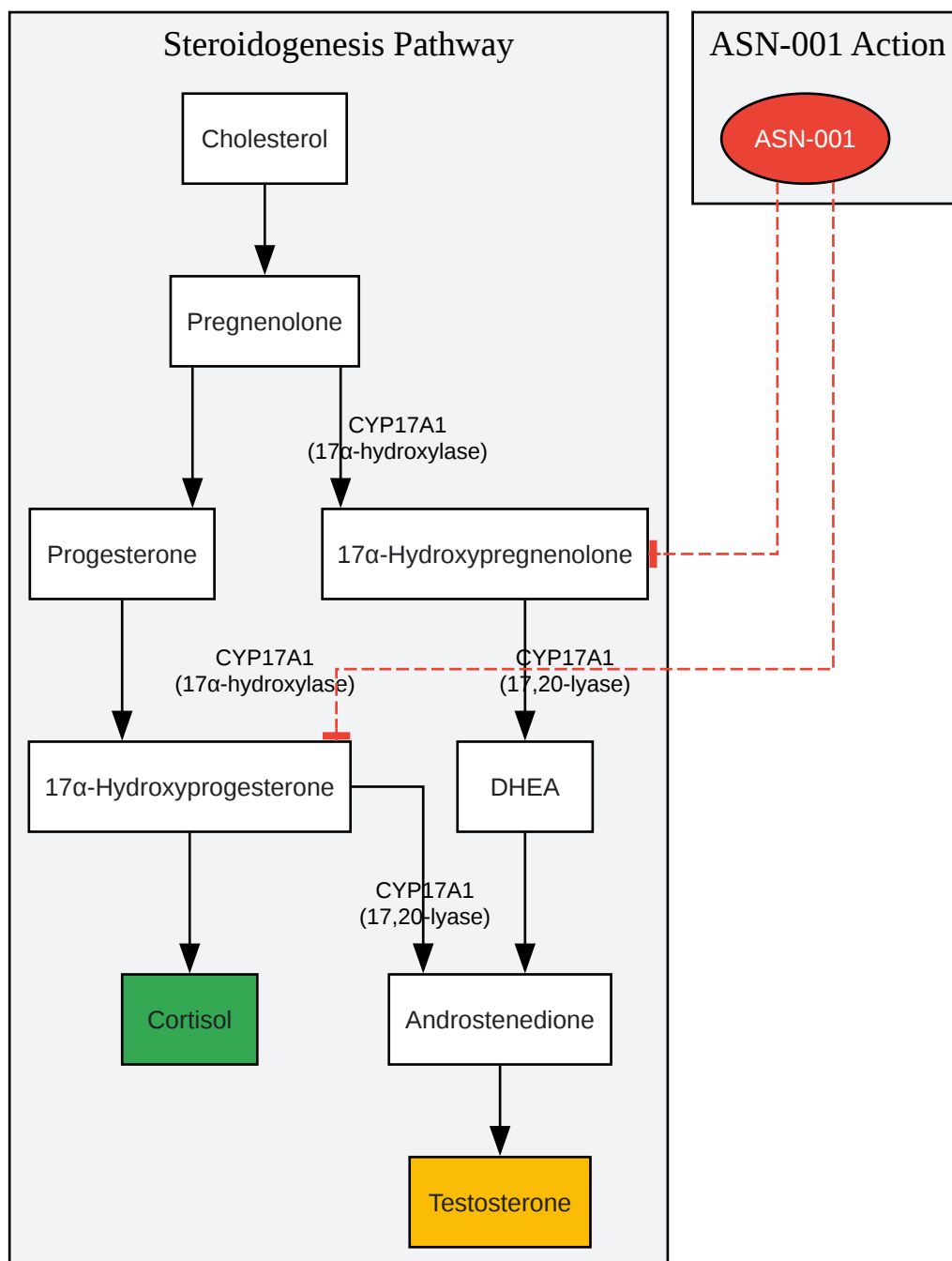
Phase 1/2 Clinical Trial of **ASN-001** in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - (NCT02349139)

- Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

- Patient Population: Men with progressive metastatic castration-resistant prostate cancer. The Phase 1 portion allowed for pre-treated patients, while the Phase 2 portion was for patients with no prior enzalutamide or abiraterone treatment.
- Intervention: Once-daily oral administration of **ASN-001**.
- Dose Escalation Cohorts: 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg.
- Primary Endpoints:
  - Maximum Tolerated Dose (MTD)
  - Dose-Limiting Toxicities (DLTs)
  - Recommended Phase 2 Dose (RP2D)
- Secondary Endpoints:
  - Pharmacokinetics (PK) of **ASN-001**
  - Effect on steroid hormone biosynthesis
  - Clinical efficacy as measured by Prostate-Specific Antigen (PSA) levels and imaging.
- Key Exclusion Criteria: Prior treatment with enzalutamide or abiraterone (for Phase 2).

## Mandatory Visualization

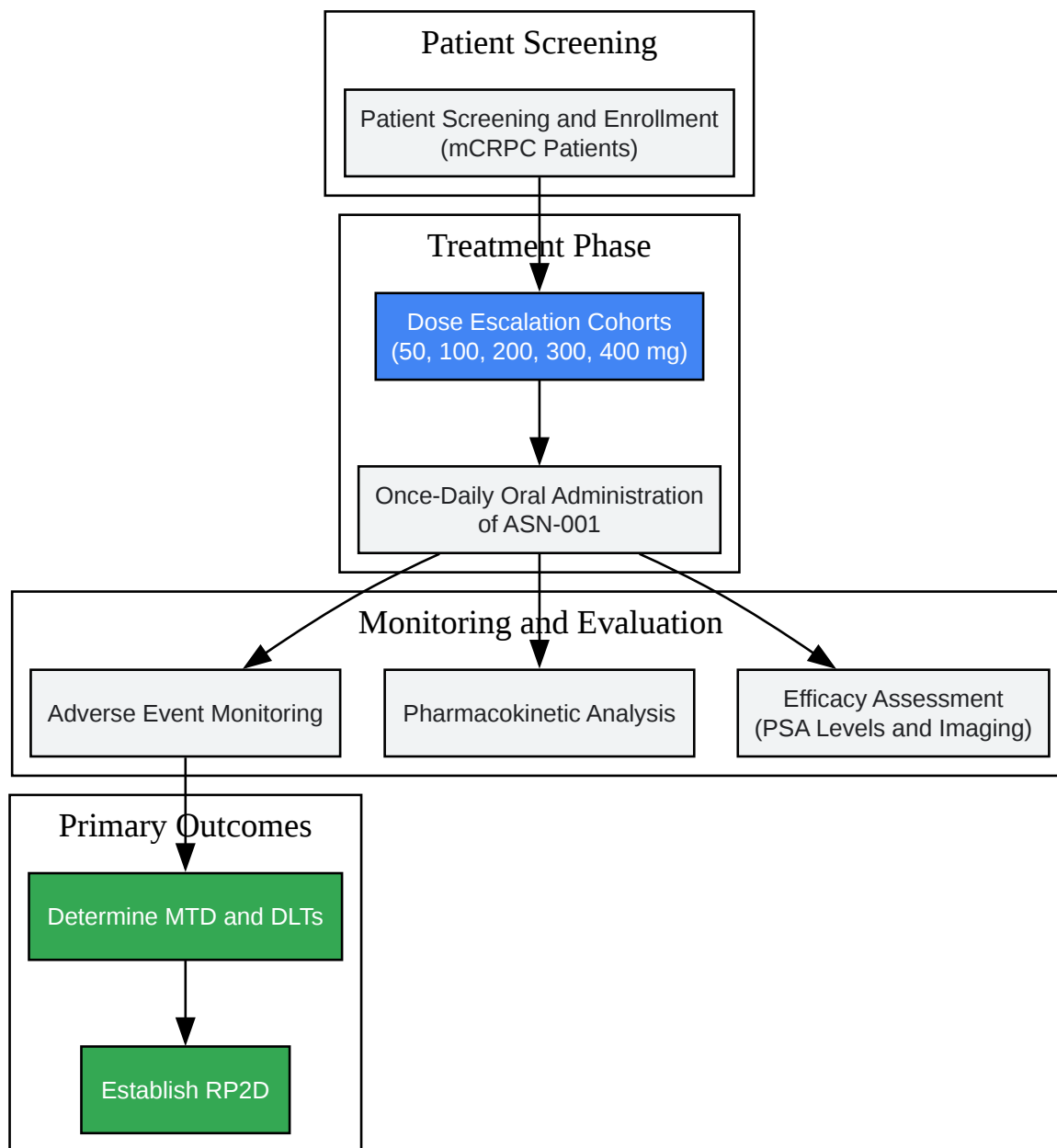
### ASN-001 Signaling Pathway Inhibition



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Caption: **ASN-001** selectively inhibits the CYP17 lyase enzyme.

## Experimental Workflow for ASN-001 Clinical Trial



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Caption: Workflow of the **ASN-001** Phase 1/2 clinical trial.

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